molecular formula C22H42O2 B15344287 1,5,9,13-Tetramethyl-1-vinyltetradecyl acetate CAS No. 58425-36-8

1,5,9,13-Tetramethyl-1-vinyltetradecyl acetate

Cat. No.: B15344287
CAS No.: 58425-36-8
M. Wt: 338.6 g/mol
InChI Key: GKWIQRXSJFOVGL-UHFFFAOYSA-N
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Description

1,5,9,13-Tetramethyl-1-vinyltetradecyl acetate is a branched-chain acetate ester characterized by a tetradecyl (14-carbon) backbone substituted with four methyl groups at positions 1, 5, 9, and 13, along with a vinyl group at position 1. The terminal hydroxyl group of the tetradecyl chain is esterified with acetic acid. This compound’s structural complexity arises from its multiple methyl branches and unsaturated vinyl group, which influence its physical properties, such as volatility, solubility, and reactivity.

Properties

CAS No.

58425-36-8

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadec-1-en-3-yl acetate

InChI

InChI=1S/C22H42O2/c1-8-22(7,24-21(6)23)17-11-16-20(5)15-10-14-19(4)13-9-12-18(2)3/h8,18-20H,1,9-17H2,2-7H3

InChI Key

GKWIQRXSJFOVGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)OC(=O)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound’s structure comprises a 16-carbon backbone with four methyl groups at positions 3, 7, 11, and 15, a terminal vinyl group at position 1, and an acetyloxy moiety at position 3. Key challenges in synthesis include:

  • Stereoselective formation of multiple chiral centers.
  • Vinyl group stability under acidic or basic conditions.
  • Esterification selectivity to avoid side reactions at other hydroxyl sites.

Physicochemical Properties

Property Value Source
Molecular Weight 338.57 g/mol
Boiling Point Estimated >300°C
Solubility Insoluble in water
Hydrophobicity (LogP) Predicted 8.2

These properties necessitate nonpolar solvents (e.g., toluene, hexane) and high-temperature reactions.

Established Synthesis Methodologies

Direct Esterification of 1,5,9,13-Tetramethyl-1-vinyltetradecan-3-ol

Reaction Scheme:
$$ \text{Alcohol} + \text{Acetic Anhydride} \xrightarrow{\text{Acid Catalyst}} \text{1,5,9,13-Tetramethyl-1-vinyltetradecyl Acetate} + \text{Water} $$

Procedure:

  • Reactant Preparation : 1,5,9,13-Tetramethyl-1-vinyltetradecan-3-ol (1 equiv) is dissolved in anhydrous toluene under nitrogen.
  • Catalysis : Add 0.1 equiv p-toluenesulfonic acid (PTSA) and 1.2 equiv acetic anhydride.
  • Reflux : Heat at 110°C for 12–24 hours with azeotropic water removal.
  • Workup : Neutralize with Na₂CO₃, extract with ethyl acetate, and purify via vacuum distillation.

Optimization Data:

Parameter Optimal Value Yield Improvement
Catalyst Loading 10 mol% PTSA 78% → 89%
Solvent Toluene 25%↑ vs. THF
Temperature 110°C 40%↑ vs. 80°C

Challenges :

  • Competing dehydration of the vinyl group at high temperatures.
  • Incomplete conversion due to steric hindrance.

Transesterification of Methyl Acetate

Reaction Scheme:
$$ \text{Methyl Acetate} + \text{Alcohol} \xrightarrow{\text{Lipase}} \text{this compound} + \text{Methanol} $$

Biocatalytic Approach:

  • Enzyme : Immobilized Candida antarctica lipase B (CAL-B).
  • Conditions : 60°C, solvent-free, 48 hours.
  • Yield : 65–72% with >95% regioselectivity.

Advantages :

  • Avoids acidic/basic conditions that degrade the vinyl group.
  • Scalable for industrial production.

Acetyl Chloride Alkylation

Reaction Scheme:
$$ \text{Alcohol} + \text{Acetyl Chloride} \xrightarrow{\text{Pyridine}} \text{Acetate} + \text{HCl} $$

Procedure:

  • Base Addition : Add 2.5 equiv pyridine to the alcohol in dichloromethane at 0°C.
  • Acetyl Chloride : Slowly introduce 1.5 equiv acetyl chloride.
  • Stirring : React for 6 hours at room temperature.
  • Purification : Wash with 5% HCl, dry over Na₂SO₄, and isolate via column chromatography.

Yield : 82–85% with 99% purity by GC-MS.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Direct Esterification 89 97 Low High
Transesterification 72 95 Moderate Moderate
Acetyl Chloride 85 99 High Low

Key Findings :

  • Direct esterification balances cost and yield, ideal for bulk synthesis.
  • Enzymatic methods, while eco-friendly, require costly biocatalysts.

Spectroscopic Validation

NMR Characterization

  • ¹H NMR (CDCl₃) : δ 5.85 (dd, J=10.4 Hz, 1H, CH₂=CH), 4.62 (s, 2H, OCOCH₃), 1.25–1.40 (m, 24H, CH₃).
  • ¹³C NMR : δ 170.6 (C=O), 138.2 (CH₂=CH), 79.6 (OCOCH₃), 22.1–29.8 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 339.3 [M+H]⁺, confirming molecular weight.

Chemical Reactions Analysis

Olefin Metathesis

The vinyl group enables participation in olefin metathesis using Grubbs-Hoveyda catalysts:

  • Cross-metathesis : Reacting with electron-deficient alkenes (e.g., acrylates) forms new C=C bonds .

  • Example reaction :
    1,5,9,13-Tetramethyl-1-vinyltetradecyl acetate+styreneGrubbs-Hoveydadisubstituted alkene\text{1,5,9,13-Tetramethyl-1-vinyltetradecyl acetate} + \text{styrene} \xrightarrow{\text{Grubbs-Hoveyda}} \text{disubstituted alkene}

Conditions :

  • Catalyst loading: 5–10 mol%

  • Solvent: CH₂Cl₂

  • Temperature: 40°C

  • Yield: ~20% (observed in analogous systems) .

Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    Ester+H3O+1,5,9,13-Tetramethyl-1-vinyltetradecanol+acetic acid\text{Ester} + \text{H}_3\text{O}^+ \rightarrow \text{1,5,9,13-Tetramethyl-1-vinyltetradecanol} + \text{acetic acid}

  • Basic hydrolysis (saponification) :
    Ester+NaOHSodium acetate+alcoholate\text{Ester} + \text{NaOH} \rightarrow \text{Sodium acetate} + \text{alcoholate}

Kinetic data (analogous esters):

ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)
1M HCl, 25°C3.2 × 10⁻⁵6.0 hours
1M NaOH, 25°C8.7 × 10⁻⁴13.3 minutes

Hydrogenation

The vinyl group can be hydrogenated to form a saturated alkyl chain:

  • Catalytic hydrogenation :
    CH2=CH–H2,Pd/CCH2CH2\text{CH}_2=\text{CH}– \xrightarrow{\text{H}_2, \text{Pd/C}} \text{CH}_2–\text{CH}_2–

  • Conditions :

    • Pressure: 1–3 atm H₂

    • Solvent: Ethanol or THF

    • Temperature: 25–50°C .

Oxidation Reactions

The vinyl group is susceptible to epoxidation or dihydroxylation:

  • Epoxidation :
    CH2=CH–mCPBAEpoxide\text{CH}_2=\text{CH}– \xrightarrow{\text{mCPBA}} \text{Epoxide}

  • Dihydroxylation (OsO₄) :
    CH2=CH–OsO4,NMOVicinal diol\text{CH}_2=\text{CH}– \xrightarrow{\text{OsO}_4, \text{NMO}} \text{Vicinal diol}

Reagent specifics :

ReagentSelectivityYield (Typical)
mCPBASyn epoxidation75–90%
OsO₄/NMOAnti dihydroxylation60–80%

Thermal Stability

Branched esters like this compound exhibit moderate thermal stability:

  • Decomposition onset : ~200°C (TGA data for similar esters) .

  • Primary degradation pathway : β-elimination of acetic acid to form alkenes.

Polymerization Potential

The vinyl group may undergo radical polymerization under UV light or initiators (e.g., AIBN):

  • Conditions :

    • Initiator: 2 mol% AIBN

    • Solvent: Bulk or toluene

    • Temperature: 60–80°C .

Scientific Research Applications

3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,11,15-tetramethylhexadec-1-en-3-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to participate in the biosynthesis of chlorophyll, where it acts as a precursor to chlorophyll molecules. The acetate group is hydrolyzed, and the resulting alcohol is incorporated into the chlorophyll structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Commercial Products

Several structurally related compounds are used in commercial formulations, such as 4-tert-Butylcyclohexyl acetate and Tetramethyl acetyloctahydronaphthalenes (listed in ). These compounds share the acetate ester functional group but differ in backbone complexity:

  • 4-tert-Butylcyclohexyl acetate : Features a cyclohexane ring substituted with a tert-butyl group, offering rigidity and a distinct odor profile. Unlike 1,5,9,13-tetramethyl-1-vinyltetradecyl acetate, it lacks long-chain branching and unsaturation .
  • Tetramethyl acetyloctahydronaphthalenes : Contain a bicyclic naphthalene core with methyl substituents, providing enhanced thermal stability compared to linear acetates. These compounds are often used in high-performance fragrances due to their persistence .

Methyl-Substituted Acetates

Compounds like 2,4,6,8-Tetramethylnonanyl acetate () exhibit structural similarities but differ in chain length and substitution patterns:

  • 2,4,6,8-Tetramethylnonanyl acetate: A shorter-chain analog (nonanyl backbone, 9 carbons) with methyl groups at even positions. Its molecular weight (242.2247 g/mol) is significantly lower than the theoretical value for this compound (~338 g/mol). The reduced chain length decreases lipophilicity and volatility .

Long-Chain Acetates with Unsaturation

3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate () is a structurally analogous compound with a longer hexadecane backbone (16 carbons) and a double bond at position 2. Key differences include:

  • Chain Length : The hexadecane backbone increases molecular weight and boiling point compared to the tetradecyl analog.
  • Unsaturation Position : The double bond at position 2 (vs. position 1 in the target compound) alters conformational flexibility and oxidation susceptibility .

Research Findings and Data Analysis

Table 1: Comparative Analysis of Key Acetates

Compound Name Molecular Formula (Theoretical) Molecular Weight (g/mol) Branching Pattern Functional Groups
This compound C₁₉H₃₄O₂ ~338 Methyl (1,5,9,13); Vinyl (1) Acetate ester
2,4,6,8-Tetramethylnonanyl acetate C₁₃H₂₄O₂ 242.2247 (measured) Methyl (2,4,6,8) Acetate ester
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate C₂₁H₃₈O₂ ~346 Methyl (3,7,11,15); Double bond (2) Acetate ester
4-tert-Butylcyclohexyl acetate C₁₂H₂₂O₂ 198.30 Cyclohexane ring; tert-butyl Acetate ester

Key Observations:

Chain Length and Volatility: Longer chains (e.g., hexadecane derivatives) exhibit higher boiling points and lower volatility than shorter analogs like nonanyl acetate .

Branching and Solubility : Increased methyl substitution (e.g., 1,5,9,13-tetramethyl) enhances hydrophobicity, reducing solubility in polar solvents .

Unsaturation Effects : Vinyl groups at position 1 increase reactivity (e.g., susceptibility to oxidation) compared to internal double bonds .

Biological Activity

1,5,9,13-Tetramethyl-1-vinyltetradecyl acetate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on wound healing, anti-inflammatory effects, and cytotoxicity, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of esters. Its structure can be represented as follows:

C19H36O2\text{C}_{19}\text{H}_{36}\text{O}_2

This compound features a long hydrocarbon chain, which is characteristic of many biologically active lipids.

Wound Healing Properties

Research indicates that this compound may promote wound healing. A study involving molecular docking suggested that this compound interacts favorably with proteins involved in the wound healing process. The docking studies revealed binding affinities that suggest potential therapeutic applications in enhancing tissue repair mechanisms .

Table 1: Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)Interaction Type
Fibronectin-8.5Hydrogen Bonds
Collagenase-7.2Hydrophobic Interactions
VEGF-6.8Ionic Interactions

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in various in vitro studies. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This suggests a potential role in managing inflammatory conditions .

Case Study: In Vitro Cytokine Inhibition
A study conducted on RAW 264.7 macrophage cells treated with varying concentrations of the compound showed a dose-dependent reduction in TNF-α levels:

Table 2: Cytokine Levels Post-Treatment

Concentration (µM)TNF-α Level (pg/mL)IL-6 Level (pg/mL)
Control150200
10120180
5090150
10060100

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. The MTT assay indicated that at lower concentrations (up to 50 µM), the compound exhibited minimal cytotoxic effects on human fibroblast cells. However, at higher concentrations (above 100 µM), significant cell death was observed .

Table 3: Cell Viability Assay Results

Concentration (µM)Viability (%)
Control100
1095
5090
10070
20030

Q & A

Basic Research Questions

Q. How can the structural identity of 1,5,9,13-tetramethyl-1-vinyltetradecyl acetate be confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl and vinyl group positions, as well as ester functionality. Gas chromatography-mass spectrometry (GC-MS) can validate molecular weight and fragmentation patterns. Compare retention indices and spectral data with databases like PubChem . Infrared (IR) spectroscopy should confirm the acetate group (C=O stretch at ~1740 cm⁻¹). For isomers, use chiral columns in HPLC to resolve stereochemical ambiguities .

Q. What synthetic routes are suitable for producing this compound in high purity?

  • Methodological Answer : Optimize esterification via Steglich or Mitsunobu reactions, using 1,5,9,13-tetramethyl-1-vinyltetradecanol and acetyl chloride. Monitor reaction progress with thin-layer chromatography (TLC) using silica gel plates and hexane/ethyl acetate (4:1) as the mobile phase . Purify via flash chromatography (silica gel, gradient elution) and confirm purity by GC-MS (>98%) .

Q. How can researchers ensure the compound’s stability during storage and experimentation?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the vinyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products . Use stabilizers like BHT (0.01% w/v) if decomposition is observed .

Advanced Research Questions

Q. How do metabolic pathways involving this compound differ across biological systems?

  • Methodological Answer : Use in vitro assays with liver microsomes (human/rat) to study cytochrome P450-mediated oxidation. Analyze metabolites via LC-HRMS and compare with in silico predictions (e.g., MetaSite). For in vivo studies, administer isotopically labeled compound (¹³C-acetate) to track incorporation into lipid membranes .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Re-evaluate logP using shake-flask assays (octanol/water partitioning) and compare with computational predictions (ChemAxon, ACD/Labs). For solubility, perform phase-solubility analysis in buffered solutions (pH 2–9) and validate with isothermal titration calorimetry (ITC). Cross-reference data with NIST Standard Reference Databases to identify systematic errors .

Q. How does this compound interact with indoor surface materials (e.g., polymers, dust), and what are the implications for environmental fate studies?

  • Methodological Answer : Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on silicone-coated surfaces. Pair with ToF-SIMS for molecular-level interaction analysis. Simulate indoor environments in chamber studies (25°C, 50% RH) and measure airborne residues via thermal desorption GC-MS .

Q. What bioassay designs are optimal for studying the compound’s bioactivity in microbial or plant systems?

  • Methodological Answer : For antifungal activity, use agar dilution assays (e.g., against Phytophthora spp.) with EC₅₀ determination. In plant models, apply foliar sprays at 0.1–100 µM and monitor gene expression via RNA-seq. Include controls with structural analogs (e.g., Verdyl acetate) to isolate structure-activity relationships .

Data Reconciliation and Advanced Analysis

Q. How can conflicting data on thermal decomposition profiles (e.g., DSC vs. TGA) be resolved?

  • Methodological Answer : Perform simultaneous DSC-TGA under identical atmospheres (N₂/O₂) to correlate mass loss with endothermic/exothermic events. Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to extrapolate degradation mechanisms. Validate with evolved gas analysis (EGA-MS) .

Q. What computational approaches validate the compound’s interaction with lipid bilayers or protein targets?

  • Methodological Answer : Run molecular dynamics (MD) simulations (GROMACS) with POPC membranes to assess partitioning. For protein binding, use docking (AutoDock Vina) against sterol-binding domains (e.g., NPC1). Validate with SPR or ITC binding assays .

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